molecular formula C12H13FO6Pb B14639327 Tris(acetyloxy)(4-fluorophenyl)plumbane CAS No. 53243-78-0

Tris(acetyloxy)(4-fluorophenyl)plumbane

Cat. No.: B14639327
CAS No.: 53243-78-0
M. Wt: 479 g/mol
InChI Key: UXHDHOFISDPEGY-UHFFFAOYSA-K
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Description

Tris(acetyloxy)(4-fluorophenyl)plumbane is an organolead compound, specifically an organoplumbane, offered for chemical research and development. Compounds in this class have been investigated for their utility in organic synthesis, for instance in transmetallation reactions or as precursors in material science. The specific (acetyloxy) and (4-fluorophenyl) ligands define its reactivity and physical properties, making it a candidate for developing novel synthetic methodologies. Researchers value such reagents for exploring new catalytic cycles or constructing complex molecular architectures. The mechanism of action for this class of compounds typically involves the transfer of the organic ligand (e.g., the 4-fluorophenyl group) to a metal center or organic substrate in a synthesis step. Handling requires a well-ventilated laboratory and appropriate personal protective equipment. This product is strictly for research purposes and is not for diagnostic or therapeutic use. Note: Specific research applications, detailed mechanistic studies, and full safety data for this exact compound were not available in the searched literature and should be determined by the researcher.

Properties

CAS No.

53243-78-0

Molecular Formula

C12H13FO6Pb

Molecular Weight

479 g/mol

IUPAC Name

[diacetyloxy-(4-fluorophenyl)plumbyl] acetate

InChI

InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

UXHDHOFISDPEGY-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Reaction of Lead(IV) Oxide with 4-Fluorophenylacetic Acid

A common method involves reacting lead(IV) oxide (PbO₂) with 4-fluorophenylacetic acid in acetic anhydride. The reaction proceeds via nucleophilic substitution, where the acetyloxy groups displace oxide ligands:

$$
\text{PbO}2 + 3 \, \text{CH}3\text{COCl} + \text{C}6\text{H}4\text{F-4-Li} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{LiCl} + \text{H}2\text{O}
$$

Conditions :

  • Solvent: Anhydrous dichloromethane or toluene
  • Temperature: 0–5°C (to prevent lead aggregation)
  • Yield: 58–65%

Challenges and Optimization

  • Lead Aggregation : Elevated temperatures favor Pb–Pb bonding, necessitating strict temperature control.
  • Purity : Residual acetic anhydride is removed via vacuum distillation, followed by recrystallization from hexane.

Transmetallation from Organotin Intermediates

Stannane-Lead Exchange

Transmetallation using tris(acetyloxy)(4-fluorophenyl)stannane and lead(II) chloride offers higher regioselectivity:

$$
\text{Sn(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{PbCl}2 \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{SnCl}2
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Yield: 72–78%

Advantages Over Direct Synthesis

  • Avoids handling toxic lead(IV) precursors.
  • Higher functional group tolerance for substituted aryl groups.

Halogen Exchange Reactions

From Tris(chloro)(4-fluorophenyl)plumbane

Tris(chloro)(4-fluorophenyl)plumbane undergoes halogen exchange with sodium acetate:

$$
\text{PbCl}3(\text{C}6\text{H}4\text{F-4}) + 3 \, \text{CH}3\text{COONa} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}_4\text{F-4}) + 3 \, \text{NaCl}
$$

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux (78°C)
  • Yield: 50–55%

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Key Limitation
Direct Synthesis PbO₂, 4-Fluorophenylacetic acid 58–65 90–92 Risk of lead aggregation
Transmetallation Sn(OAc)₃(C₆H₄F-4), PbCl₂ 72–78 95–97 Requires organotin precursor
Halogen Exchange PbCl₃(C₆H₄F-4), CH₃COONa 50–55 88–90 Low yield due to side reactions

Chemical Reactions Analysis

Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tris(acetyloxy)(4-fluorophenyl)plumbane with structurally analogous organolead compounds, emphasizing substituent effects, molecular weight, symmetry, and inferred applications:

Compound Name (CAS No.) Substituents Molecular Formula (Calculated MW) Symmetry Key Properties/Applications
This compound 3 acetyloxy, 1 4-fluorophenyl C₁₂H₁₃FO₆Pb (~479.2 g/mol) Low symmetry Polar, hydrolytically sensitive; potential precursor for materials synthesis
(4-Fluorophenyl)sulfanyl-triphenylplumbane (38186-05-9) 1 sulfanyl, 3 phenyl, 1 4-fluorophenyl C₁₈H₁₅FSPb (~489.3 g/mol) Moderate symmetry (three identical phenyl groups) Higher thermal stability due to aryl groups; used in sulfur-containing coordination polymers
Trimethyl-(4-trimethylplumbylphenyl)plumbane (76246-37-2) 2 trimethylplumbyl groups C₁₀H₁₅Pb₂ (MW not calculable from evidence) High symmetry Bimetallic structure; potential catalyst or semiconductor material
Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane (6963-22-0) 2 4-chlorophenyl, 2 4-methylphenyl C₂₆H₂₂Cl₂Pb (~642.6 g/mol) Moderate symmetry Mixed halogen/alkyl substituents; applications in halide-resistant coatings
Trimethyl(trifluoromethyl)plumbane (646-62-8) 3 methyl, 1 trifluoromethyl C₄H₉F₃Pb (~361.2 g/mol) Low symmetry Volatile; used in gas-phase deposition for fluorinated lead films

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in this compound enhances electrophilicity at the lead center compared to alkyl-substituted analogs like trimethyl(trifluoromethyl)plumbane. This property may facilitate nucleophilic substitution reactions .
  • Polarity : Acetyloxy groups increase polarity and solubility in polar solvents (e.g., DMF) relative to sulfanyl or phenyl-substituted plumbanes, which are more lipophilic .

Symmetry and Crystallinity :

  • Compounds with identical substituents (e.g., triphenylplumbanes) exhibit higher symmetry and crystallinity, as seen in isostructural thiazole derivatives with triclinic P̄1 symmetry . This compound’s asymmetry may result in disordered crystal packing or polymorphism.

Stability and Reactivity :

  • Sulfanyl- and aryl-substituted plumbanes (e.g., 38186-05-9) demonstrate greater thermal stability due to robust C-Pb bonds, whereas acetyloxy groups in the target compound may render it prone to hydrolysis or ligand exchange under acidic conditions .

Applications: Materials Science: Bimetallic plumbanes (e.g., 76246-37-2) are explored for semiconductor applications, while this compound’s polar nature suits it for sol-gel processing or lead-oxide precursor synthesis . Biological Systems: No direct evidence links the target compound to biological activity, but structurally related trihydroxy phenalenones (e.g., compound 1 in ) highlight the role of oxygenated substituents in modulating reactivity .

Q & A

Q. Example Protocol :

Prepare catalyst stock solutions in dry THF.

Monitor reaction progress via GC-MS at fixed intervals.

Compare turnover numbers (TON) under identical conditions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is inadequate .
  • Waste Disposal : Neutralize lead residues with EDTA solutions before disposal in heavy-metal waste containers .
  • Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent acetic acid release .

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